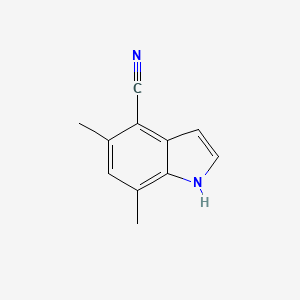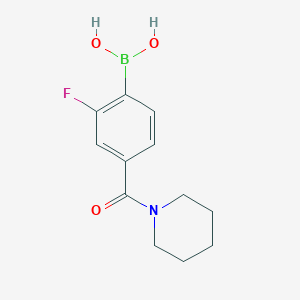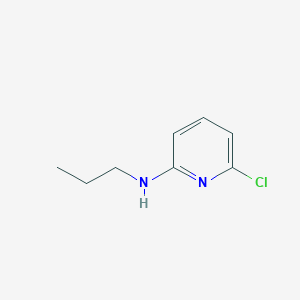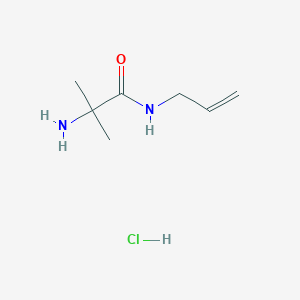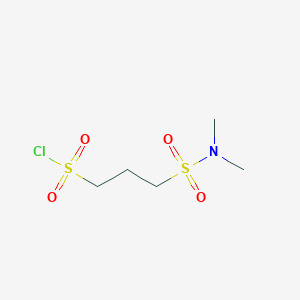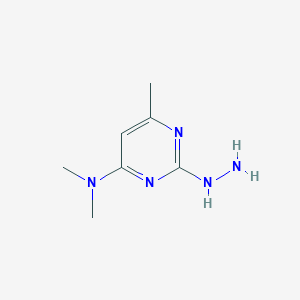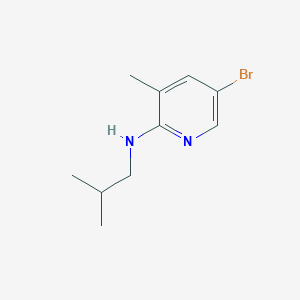
5-Bromo-N-isobutyl-3-methyl-2-pyridinamine
Descripción general
Descripción
“5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” is a chemical compound with the molecular formula C10H15BrN2 . It has an average mass of 243.143 Da and a monoisotopic mass of 242.041855 Da .
Molecular Structure Analysis
The molecular structure of “5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a bromine atom, an isobutyl group, and a methyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-N-isobutyl-3-methyl-2-pyridinamine” are not available, brominated compounds are often used in substitution reactions in organic chemistry .
Aplicaciones Científicas De Investigación
Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is catalyzed by palladium .
- Results or Outcomes: The reaction produced a series of novel pyridine derivatives in moderate to good yield . These derivatives were studied using Density Functional Theory (DFT) methods, which described possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
Synthesis of Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- Scientific Field: Medicinal Chemistry
- Summary of Application: The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .
- Methods of Application: The synthesis involved the creation of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
- Results or Outcomes: The stereostructures of the synthesized compounds were researched, and the absolute configurations were confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . The compounds were found to inhibit the activity of PI3Kα kinase, with IC50 values of 1.08 and 2.69 μM, respectively .
Hydrolysis of Phenylboronic Pinacol Esters
- Scientific Field: Biochemistry
- Summary of Application: This compound is used in the study of the hydrolysis of phenylboronic pinacol esters at physiological pH . These esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods of Application: The study involves the hydrolysis of phenylboronic pinacol esters . The kinetics of the reaction is dependent on the substituents in the aromatic ring .
- Results or Outcomes: The study found that these compounds are only marginally stable in water . The rate of the reaction is considerably accelerated at physiological pH .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry
- Summary of Application: This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Methods of Application: The study involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: The study reported a valuable but previously unknown transformation .
Synthesis of Pyridinesulfonamide Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs . The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized .
- Methods of Application: The synthesis involved the creation of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
- Results or Outcomes: The stereostructures of the synthesized compounds were researched, and the absolute configurations were confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . The compounds were found to inhibit the activity of PI3Kα kinase, with IC50 values of 1.08 and 2.69 μM, respectively .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Summary of Application: This compound is used in the Suzuki–Miyaura coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
- Methods of Application: The Suzuki–Miyaura coupling involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
- Results or Outcomes: The reaction allows for the formation of carbon-carbon bonds in a reliable and efficient manner .
Propiedades
IUPAC Name |
5-bromo-3-methyl-N-(2-methylpropyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)5-12-10-8(3)4-9(11)6-13-10/h4,6-7H,5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSONKVHJGUTZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-isobutyl-3-methyl-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



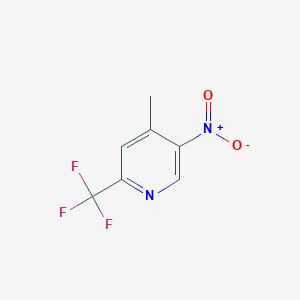

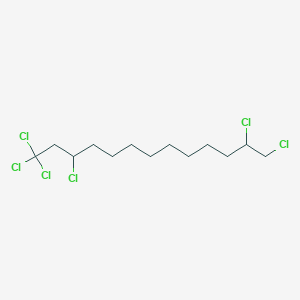
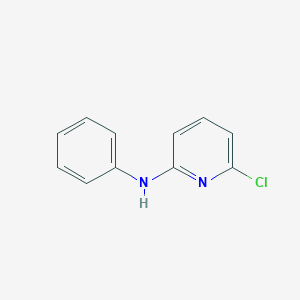
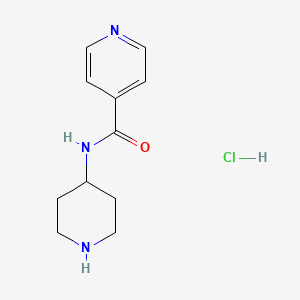
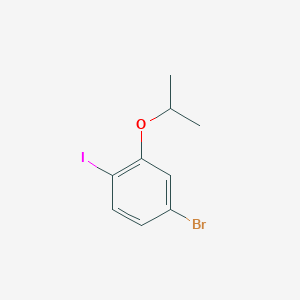
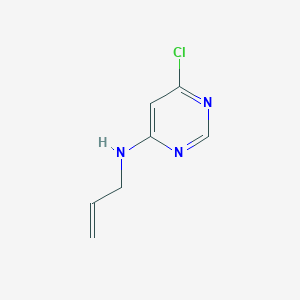
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)
